molecular formula C16H17N5O2 B2569468 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide CAS No. 2034504-77-1

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Cat. No. B2569468
CAS RN: 2034504-77-1
M. Wt: 311.345
InChI Key: SLOIBRDKDPNBHY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide” includes a piperidin-4-yl group attached to a cyanopyridin-2-yl group and an isoxazole-5-carboxamide group . The exact mass of the molecule is 376.18992602 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 376.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 and a topological polar surface area of 78.2 Ų . The exact mass of the molecule is 376.18992602 g/mol .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as the one , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is a common structure in many drugs, indicating that this compound could potentially be used in drug design and development .

Synthesis of Biologically Active Piperidines

The compound could be used as a substrate for the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Research in Medicinal Chemistry

Given the importance of piperidine-containing compounds in medicinal chemistry, this compound could be used in research to develop new synthetic methods, study reaction mechanisms, or discover new pharmacological activities .

Development of Potential Alzheimer’s Disease Treatments

There is a possibility that this compound could be used in the development of treatments for Alzheimer’s disease . However, this would require further research and testing.

Development of Enantiomerically Enriched Piperidines

The compound could potentially be used in the development of enantiomerically enriched piperidines . These compounds have important applications in the synthesis of pharmaceuticals and other biologically active molecules .

Chemical Modulation Research

The compound could be used in research related to the chemical modulation of piperidine-containing compounds . This could involve studying the effects of various modifications on the compound’s properties and activities .

Mechanism of Action

The compound is known as CPI-444, a small-molecule inhibitor of the enzyme adenosine A2A receptor. The specific mechanism of action for this compound is not provided in the available resources.

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c17-10-13-2-1-6-18-15(13)21-8-4-12(5-9-21)11-19-16(22)14-3-7-20-23-14/h1-3,6-7,12H,4-5,8-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOIBRDKDPNBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=NO2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

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